Nolatrexed-d4 (dihydrochloride)
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Overview
Description
Nolatrexed-d4 (dihydrochloride) is a novel folate-based inhibitor of thymidylate synthase. Thymidylate synthase is an enzyme that catalyzes the terminal, rate-limiting step of the de novo synthesis of thymidine nucleotides, which are used exclusively in the synthesis of DNA . Nolatrexed-d4 (dihydrochloride) has shown activity against rodent and human tumor cell lines in vitro and against selected tumor models in vivo .
Preparation Methods
The synthesis of Nolatrexed-d4 (dihydrochloride) involves a three-step process. The starting material, 4-bromo-5-methylisatin, is converted into methyl anthranilate using potassium peroxydisulfate and sodium methoxide. In the final Ullmann reaction, potassium carbonate is employed instead of sodium hydride, and the amount of copper catalysts is significantly reduced. Sodium sulfide solution is used to efficiently remove copper under approximately neutral conditions instead of hydrogen sulfide/methanol under strongly acidic conditions . These modifications ensure that Nolatrexed-d4 (dihydrochloride) is prepared in good yield and high purity .
Chemical Reactions Analysis
Nolatrexed-d4 (dihydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a non-competitive inhibitor of thymidylate synthase with an inhibition constant of 11 nM . Common reagents used in these reactions include potassium peroxydisulfate, sodium methoxide, and potassium carbonate . The major products formed from these reactions are intermediates that lead to the final compound, Nolatrexed-d4 (dihydrochloride) .
Scientific Research Applications
Nolatrexed-d4 (dihydrochloride) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its potential use in cancer therapy due to its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis . Clinical studies have shown that Nolatrexed-d4 (dihydrochloride) can be safely administered to children with cancer and has demonstrated therapeutic activity as well as antiproliferative toxicity . It has also been investigated in combination with other drugs, such as paclitaxel, to optimize treatment schedules and determine pharmacokinetic interactions .
Mechanism of Action
Nolatrexed-d4 (dihydrochloride) exerts its effects by inhibiting thymidylate synthase, the rate-limiting enzyme in the de novo biosynthetic pathway for thymidine nucleotides . Thymidine nucleotides are essential for DNA synthesis, and by inhibiting thymidylate synthase, Nolatrexed-d4 (dihydrochloride) disrupts DNA synthesis and cell proliferation . This mechanism makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Nolatrexed-d4 (dihydrochloride) is unique among thymidylate synthase inhibitors due to its folate-based structure. Similar compounds include CB3717 and raltitrexed (Tomudex), which are also folate-based inhibitors of thymidylate synthase . Nolatrexed-d4 (dihydrochloride) has shown advantages over these compounds, such as reduced toxicity and improved efficacy in certain tumor models . Other similar compounds include classical antifolates like methotrexate, which also target thymidylate synthase but have different structures and mechanisms of action .
Properties
Molecular Formula |
C14H14Cl2N4OS |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-3H-quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C14H12N4OS.2ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;;/h2-7H,1H3,(H3,15,17,18,19);2*1H/i4D,5D,6D,7D;; |
InChI Key |
PJKVJJYMWOCLIJ-VEIJUDMSSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1SC2=C(C=CC3=C2C(=O)NC(=N3)N)C)[2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl.Cl |
Origin of Product |
United States |
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